
2,2'-Dibromo-4,4'-dimethoxybiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dibromo-4,4’-dimethoxybiphenyl is an organic compound with the molecular formula C14H12Br2O2 It is a derivative of biphenyl, where two bromine atoms and two methoxy groups are substituted at the 2,2’ and 4,4’ positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dibromo-4,4’-dimethoxybiphenyl typically involves the bromination of 4,4’-dimethoxybiphenyl. One common method is the reaction of 4,4’-dimethoxybiphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature .
Industrial Production Methods
Industrial production of 2,2’-Dibromo-4,4’-dimethoxybiphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dibromo-4,4’-dimethoxybiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while the bromine atoms can be reduced to form the parent biphenyl compound.
Coupling Reactions: It can participate in coupling reactions to form larger biphenyl derivatives or polymers.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of biphenyl or partially reduced derivatives.
Aplicaciones Científicas De Investigación
2,2’-Dibromo-4,4’-dimethoxybiphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2’-Dibromo-4,4’-dimethoxybiphenyl involves its interaction with various molecular targets. The bromine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-Dibromo-4,4’-dimethoxybiphenyl
- 2,2’-Dibromo-4,4’,5,5’-tetramethoxybiphenyl
- 5,5’-Dibromo-2,2’-dimethoxybiphenyl
Uniqueness
2,2’-Dibromo-4,4’-dimethoxybiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of bromine atoms at the 2,2’ positions and methoxy groups at the 4,4’ positions makes it a versatile compound for various synthetic and research applications .
Propiedades
IUPAC Name |
2-bromo-1-(2-bromo-4-methoxyphenyl)-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2O2/c1-17-9-3-5-11(13(15)7-9)12-6-4-10(18-2)8-14(12)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAHZCXRQBQPII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=C(C=C2)OC)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.05 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
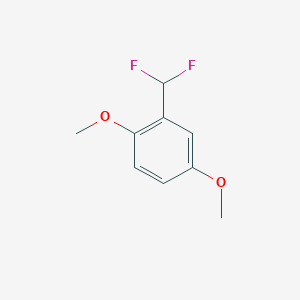
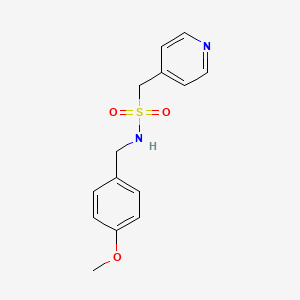

![7-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13696428.png)
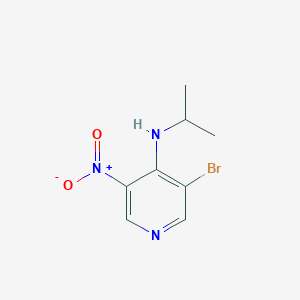
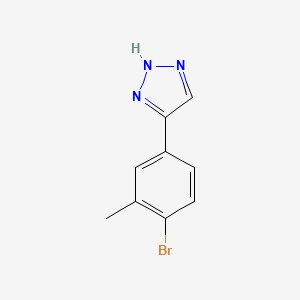
![2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole](/img/structure/B13696439.png)

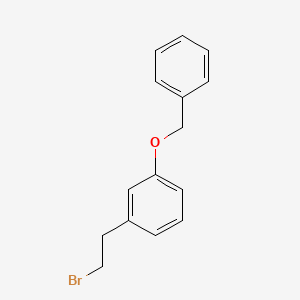
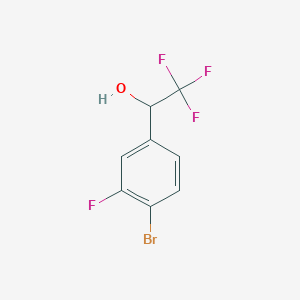
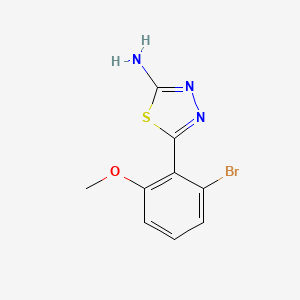
![6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13696475.png)

![Ethyl 2-[[2-(Fmoc-amino)ethyl]amino]acetate Hydrochloride](/img/structure/B13696481.png)
